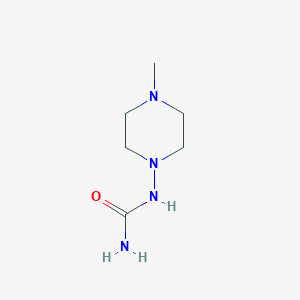![molecular formula C32H47F5O4S B13786183 7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fulvestrant 9-Sulfone is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . Fulvestrant 9-Sulfone retains the core structure of Fulvestrant but includes a sulfone group, which may influence its chemical properties and biological activity .
Vorbereitungsmethoden
The synthesis of Fulvestrant 9-Sulfone involves several steps, starting from the core structure of FulvestrantOne common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Fulvestrant 9-Sulfone undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to revert the sulfone group back to a sulfide.
Common reagents used in these reactions include hydrogen peroxide, m-CPBA for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fulvestrant 9-Sulfone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of sulfone groups on the chemical properties of steroids.
Biology: Researchers investigate its interactions with estrogen receptors to understand its potential as a therapeutic agent.
Industry: It is used in the development of new SERDs and other therapeutic agents.
Wirkmechanismus
Fulvestrant 9-Sulfone exerts its effects by binding to estrogen receptors and promoting their degradation. This downregulation of estrogen receptors inhibits the growth of estrogen-sensitive cancer cells . The molecular targets include estrogen receptors, and the pathways involved are primarily related to estrogen signaling .
Vergleich Mit ähnlichen Verbindungen
Fulvestrant 9-Sulfone is compared with other SERDs such as:
Fulvestrant: The parent compound, which lacks the sulfone group.
Tamoxifen: Another estrogen receptor modulator but with different mechanisms and applications.
Anastrozole: An aromatase inhibitor used in similar therapeutic contexts but with a different mode of action.
Fulvestrant 9-Sulfone is unique due to the presence of the sulfone group, which may enhance its stability and binding affinity to estrogen receptors .
Eigenschaften
Molekularformel |
C32H47F5O4S |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
NQYWBGDKCPOMGL-JUMMHQHVSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


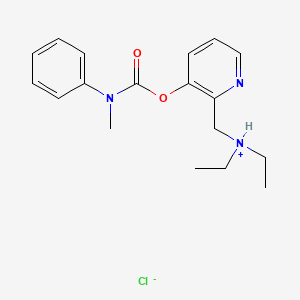
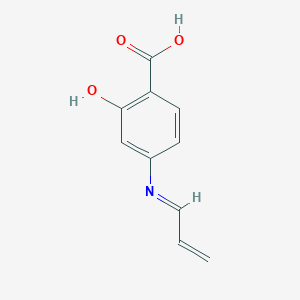
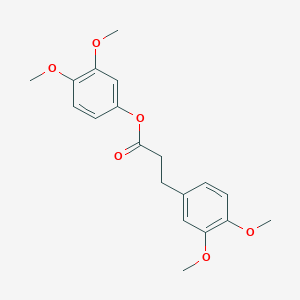
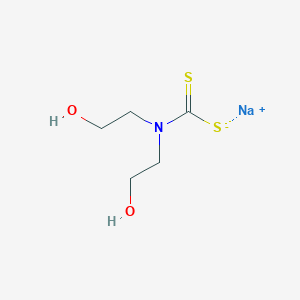
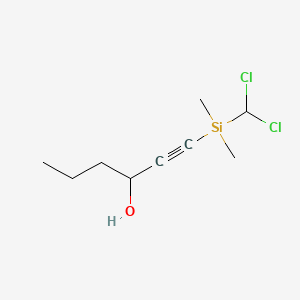
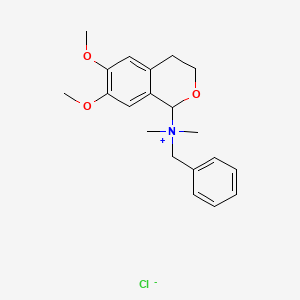
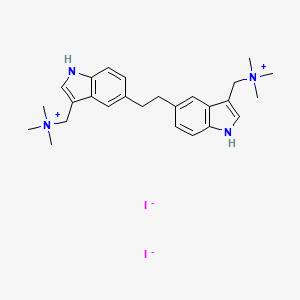
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
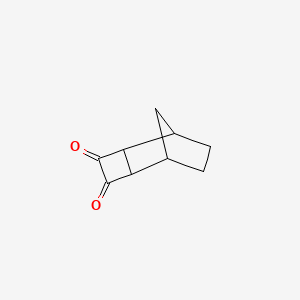

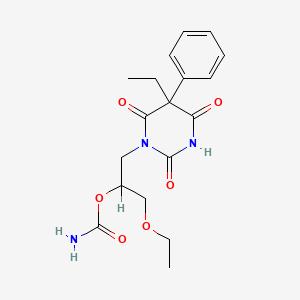
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
